

The Biological Functions of Potassium Diformate in Animal Nutrition: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium diformate

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Introduction

Potassium diformate (KDF) is the first non-antibiotic growth promoter approved by the European Union for use in animal feed.[1][2][3][4] It is a double salt of formic acid and potassium formate, with the chemical formula $\text{HCOOH} \cdot \text{HCOOK}$. [5][6] KDF is a white, crystalline powder that is odorless, non-corrosive, and easy to handle, overcoming the practical limitations of using liquid formic acid, such as its pungent odor and corrosiveness.[2][7][8] As the animal production industry moves away from antibiotic growth promoters (AGPs) due to concerns about antimicrobial resistance, KDF has emerged as a safe and effective alternative, enhancing animal performance, improving gut health, and contributing to food safety.[1][7][9][10] Its biological functions are primarily attributed to its unique molecular structure and its subsequent dissociation in the gastrointestinal tract.[5][11]

Core Mechanism of Action

The primary mode of action of **potassium diformate** is centered on its dissociation in the animal's gastrointestinal tract (GIT) into its active components: formic acid and formate.[2][7] This process initiates a cascade of effects, including direct antimicrobial action and modulation of the gut environment.

Dissociation and pH Reduction: Upon ingestion, KDF dissolves and dissociates. The released formic acid lowers the pH in the upper part of the GIT, particularly the stomach and duodenum. [1][7] A lower gastric pH activates pepsinogen to pepsin, the primary enzyme for protein digestion, thereby enhancing the breakdown and utilization of dietary protein.[7] This acidic

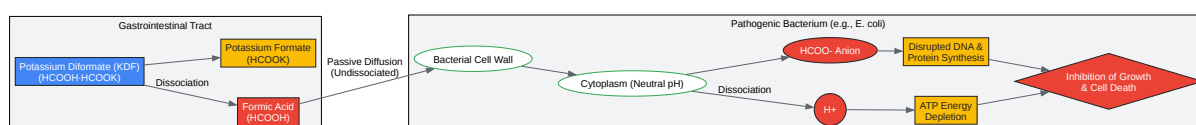
environment also acts as a barrier against acid-sensitive pathogens entering the intestinal tract. [9][12]

Antimicrobial Action: The antimicrobial efficacy of KDF is mainly attributed to the undissociated form of formic acid. [2][7] Being lipophilic, the small, uncharged formic acid molecules can passively diffuse across the cell walls of pH-sensitive, Gram-negative bacteria such as *E. coli* and *Salmonella*. [4][8][12]

Once inside the bacterial cell, which has a more neutral internal pH, the formic acid molecule dissociates, releasing a proton (H^+) and a formate anion (HCOO^-). [8][13] This leads to two critical disruptive events:

- **Lowering of Intracellular pH:** The accumulation of protons acidifies the bacterial cytoplasm. The bacterium must expend significant energy via its H^+ -ATPase pump to expel these excess protons to maintain its internal pH homeostasis, leading to energy depletion. [4][13]
- **Anion-mediated Disruption:** The accumulated formate anion is believed to interfere with the bacterium's DNA and protein synthesis, disrupting essential metabolic processes and ultimately inhibiting bacterial replication. [8][13]

This dual-action mechanism effectively inhibits the growth and proliferation of pathogenic bacteria. [8]



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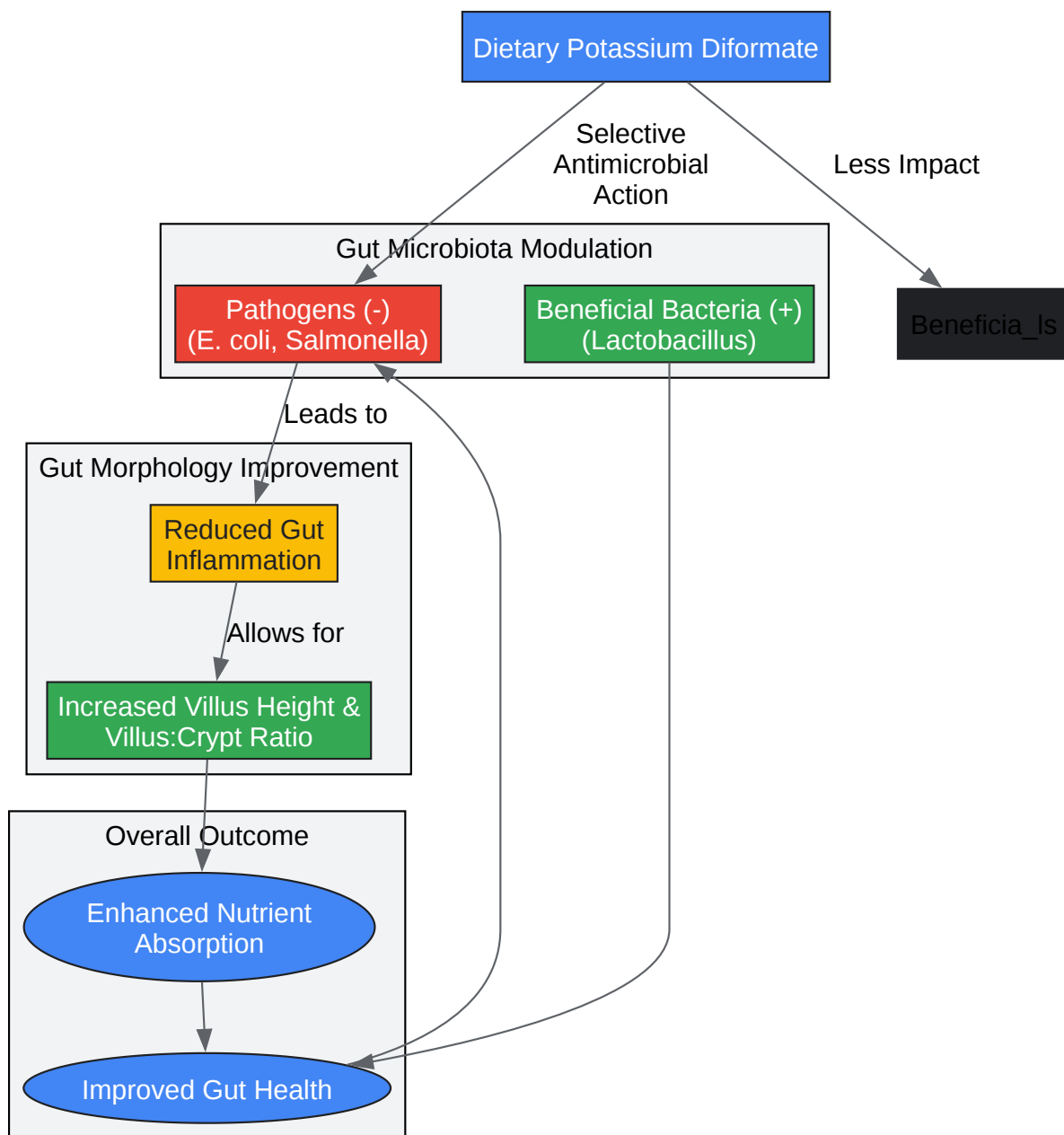
Caption: Mechanism of KDF dissociation and antimicrobial action.

Impact on Gut Health and Intestinal Microbiota

KDF significantly influences the gastrointestinal environment, promoting a healthy gut architecture and a balanced microflora. This is achieved by selectively inhibiting pathogens and fostering conditions favorable for beneficial microorganisms.

Modulation of Gut Microbiota: KDF exerts a strong antimicrobial effect against pathogenic Gram-negative bacteria like *E. coli*, *Salmonella*, and *Clostridium perfringens*, while having a lesser impact on beneficial, acid-tolerant bacteria such as *Lactobacillus* and *Bifidobacteria*.^[7]^[9]^[12] This selective pressure shifts the microbial balance, reducing the load of harmful bacteria and their toxic metabolites, which helps to prevent subclinical infections and intestinal disorders.^[3]^[7]^[13] Studies have shown that KDF supplementation can significantly reduce the counts of coliforms and other enterobacteria in the gut of both pigs and poultry.^[6]^[14]^[15]

Improvement of Gut Morphology: By reducing the pathogen load and subsequent inflammation in the intestinal mucosa, KDF contributes to a healthier gut structure.^[7] Research has demonstrated that dietary KDF can lead to an increase in villus height and the villus-to-crypt depth ratio in the jejunum and ileum.^[7]^[16] Taller villi and a higher villus-to-crypt ratio result in a larger surface area for nutrient absorption, leading to improved digestive efficiency.^[7]



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Caption: KDF's influence on gut microbiota and morphology.

Effects on Animal Performance and Nutrient Digestibility

The combined effects of KDF on gastric pH, gut microbiota, and intestinal morphology translate into measurable improvements in nutrient utilization and overall animal performance.

Enhanced Nutrient Digestibility: By lowering the stomach pH, KDF improves the activity of proteolytic enzymes, leading to increased digestibility of crude protein and amino acids.^[7] Furthermore, the healthier gut environment with an enhanced absorptive surface facilitates the uptake of minerals and other essential nutrients.^{[7][17]} Studies in pigs, poultry, and ducks have consistently shown that KDF supplementation improves the apparent digestibility of crude protein and calcium.^{[7][18]}

Improved Growth Performance: As a direct consequence of improved gut health and nutrient utilization, KDF supplementation leads to significant enhancements in key production parameters. Numerous studies across various animal species have documented these benefits.

- **In Swine:** KDF has been shown to increase average daily gain (ADG) and improve the feed conversion ratio (FCR) in weaned piglets, growing-finishing pigs, and sows.^{[8][14][19][20]}
- **In Poultry:** Supplementation with KDF in broiler diets has resulted in increased body weight gain, improved FCR, and higher dressing percentages.^{[7][21][22]} It has also been shown to reduce mortality in broilers challenged with necrotic enteritis.^{[15][23]}
- **In Aquaculture:** KDF has been successfully used in the feeds of various fish species, including tilapia and Atlantic salmon, leading to improved weight gain, better FCR, and enhanced protein efficiency.^{[12][24][25]}

Quantitative Data on Performance and Gut Health

The following tables summarize the quantitative effects of **potassium diformate** supplementation from various studies.

Table 1: Effect of **Potassium Diformate** on Swine Performance

Parameter	KDF Inclusion Rate	Species/Stage	Improvement vs. Control	Reference
Daily Weight Gain	1.2%	Weaned Piglets	+14.6%	[8]
Feed Conversion Ratio	1.2%	Weaned Piglets	-9.4% (Improvement)	[8]
Average Daily Gain	0.85%	Grower-Finisher Pigs	Increased ADG	[14]
Feed Conversion Ratio	0.8%	Grower-Finisher Pigs	Improved G/F	[14]
Daily Weight Gain	1.8%	Growing Piglets	Up to +14%	[1][7]
Feed Conversion Ratio	1.8%	Growing Piglets	Significantly improved	[1][7]
Holo-analysis (n=59)	Average 0.80%	Piglets & Fatteners	ADG: +8.67%, FCR: -4.20%	[20]
Holo-analysis (Tropical)	0.2% - 1.8%	Piglets & Fatteners	ADG: +11.2%, FCR: -6.3%	[20]

Table 2: Effect of **Potassium Diformate** on Poultry Performance

Parameter	KDF Inclusion Rate	Species/Stage	Improvement vs. Control	Reference
Body Weight Gain	0.5% (5 g/kg)	Broilers	Significantly increased	[22]
Feed Conversion Ratio	0.5% (5 g/kg)	Broilers	Significantly improved	[16][22]
Body Weight	1%	Broiler Chickens	Significantly increased	[7][26]
Crude Protein Digestibility	Not specified	Poultry	Increased	[7]
Mortality (NE Challenge)	2.25 & 4.50 g/kg	Broilers	Reduced	[15][23]
Final Weight	0.8%	Cherry Valley Ducks	Significantly higher	[18]
Feed-to-Gain Ratio	0.8% & 1.2%	Cherry Valley Ducks	Significantly lower	[18]

Table 3: Effect of **Potassium Diformate** on Gut Microbiota and pH

Parameter	KDF Inclusion Rate	Species/Stage	Effect	Reference
Duodenal pH	0.9%	Growing Pigs	Significantly reduced	[1][7]
Coliforms (GIT)	0.6% & 1.2%	Grower-Finisher Pigs	Reduced number	[14]
C. perfringens (Jejunum)	4.5 g/kg	Broilers (Day 35)	Reduced number	[15][23]
Enterobacteria (Jejunum)	4.5 g/kg	Broilers (Day 35)	Reduced number	[6][15]
Salmonella Load (Cecum)	0.5% (feed)	Chickens	Significantly reduced	[27][28]
Gastrointestinal pH	0.5% (feed)	Chickens	Reduced	[27][28]
Intestinal pH	0.3% - 0.8%	Osphronemus goramy	Decreased from ~7.0 to 6.1-6.6	[4][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies.

Experiment 1: KDF in Weaned Piglets (Adapted from Roth et al., 1996 as cited in[8])

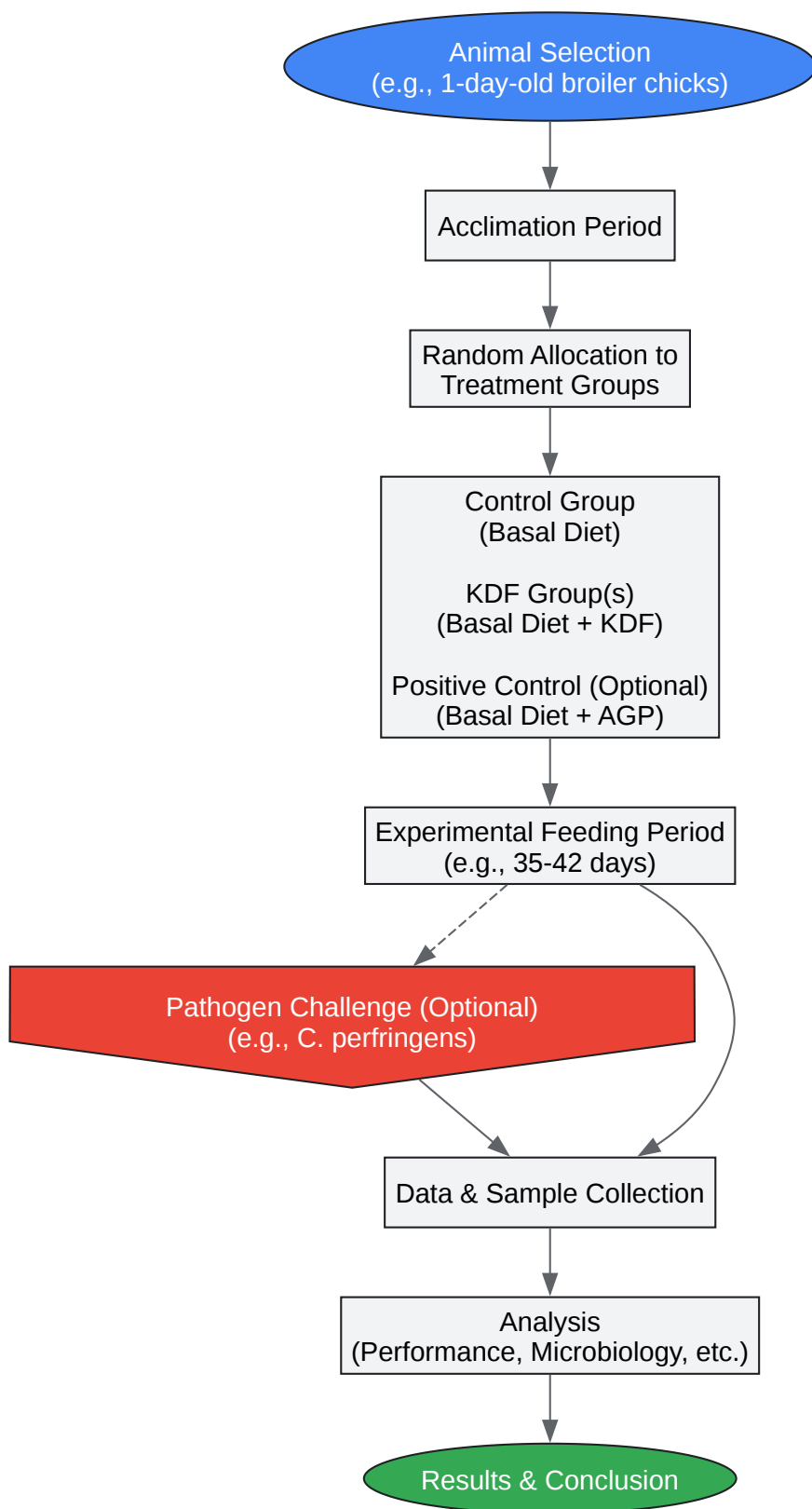
- Objective: To evaluate the dose-dependent effects of KDF on the performance of weaned piglets.
- Animals: Weaned piglets.
- Experimental Design: Piglets were assigned to different treatment groups.
- Diets: A basal diet (likely corn-soybean based) was supplemented with KDF at varying levels, including a 1.2% inclusion rate. A control group received the basal diet without KDF.

- Duration: 7 weeks post-weaning.
- Parameters Measured:
 - Performance: Daily live weight gain, daily feed intake, and feed conversion ratio were recorded throughout the trial period.
 - Statistical Analysis: Data were analyzed to determine significant differences between the control and KDF-supplemented groups.
- Key Findings: The addition of 1.2% KDF resulted in a highly significant improvement in daily weight gain (+14.6%) and feed conversion rate (-9.4%) over the 7-week period.[8]

Experiment 2: KDF in Broilers Challenged with Necrotic Enteritis (Adapted from Mikkelsen et al., 2009[23])

- Objective: To investigate the effect of KDF on performance and gut microbiota in broilers under a necrotic enteritis (NE) challenge.
- Animals: 1050 Cobb male broiler chickens.
- Experimental Design: Birds were allocated to 7 treatment groups, including an unchallenged control, a challenged negative control, a challenged positive control (antibiotics), and challenged groups with KDF at 2.25, 4.50, and 6.75 g/kg.
- Challenge Model: Birds were challenged with *Clostridium perfringens* to induce NE.
- Duration: 35 days.
- Parameters Measured:
 - Performance: Weight gain, feed conversion ratio, and mortality were recorded.
 - Microbiology: Bacterial populations (*C. perfringens*, Enterobacteria) in the jejunum were enumerated on day 15 (during challenge) and day 35 (post-challenge).
 - Gut Environment: Intestinal pH was measured.

- Key Findings: KDF at 2.25 and 4.50 g/kg reduced NE-related mortality. At day 35, the 4.5 g/kg KDF group showed a significant reduction in both *C. perfringens* and Enterobacteria in the jejunum compared to the challenged control.[23]



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Caption: A generalized experimental workflow for animal nutrition trials.

Conclusion

Potassium diformate stands as a scientifically validated and effective alternative to antibiotic growth promoters in animal nutrition. Its biological functions are multifaceted, stemming from its ability to reduce gastrointestinal pH and exert a direct, selective antimicrobial effect against key enteric pathogens. This mode of action fosters a healthier gut environment, improves intestinal morphology, and enhances the digestibility of crucial nutrients like protein. These physiological benefits translate directly into improved growth rates, better feed efficiency, and lower mortality in swine, poultry, and aquaculture species. As the global demand for sustainable and safe animal protein continues to grow, **potassium diformate** provides a powerful tool for researchers and producers to enhance animal health and productivity without reliance on antibiotics.

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- To cite this document: BenchChem. [The Biological Functions of Potassium Diformate in Animal Nutrition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1324529#the-biological-functions-of-potassium-diformate-in-animal-nutrition>]

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